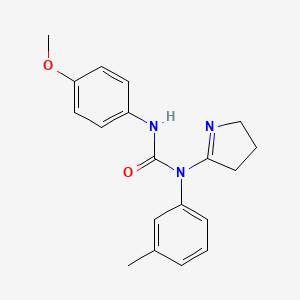![molecular formula C21H19FN4O2S B2736585 N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899952-16-0](/img/structure/B2736585.png)
N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a complex organic compound that features a thieno[3,4-c]pyrazole core
Méthodes De Préparation
The synthesis of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl and 4-methylphenyl groups: These groups can be introduced via substitution reactions using reagents like 4-fluorobenzyl chloride and 4-methylbenzyl chloride.
Oxamide formation: The final step involves the formation of the oxamide linkage, which can be achieved through amidation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers may investigate the compound’s interactions with biological systems to understand its potential biological activities.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole core and has been studied for its antibacterial activity.
N-[(2-fluorophenyl)methyl]-2-[(2S,3S,6S)-2-(hydroxymethyl)-3-[(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide: This compound shares a similar core structure and may have comparable applications.
The uniqueness of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-13-2-8-16(9-3-13)26-19(17-11-29-12-18(17)25-26)24-21(28)20(27)23-10-14-4-6-15(22)7-5-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPQADWQRMUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2736503.png)
![4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2736508.png)
![4-methyl-1-phenyl-6-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2736511.png)
![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2736514.png)
![methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2736516.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)
![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea](/img/structure/B2736519.png)
![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)
